molecular formula C20H13N3OS B11639133 2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one

2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one

Katalognummer: B11639133
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: XDJMEYYASIYPFR-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrrole-2-carbaldehyde with 2-aminothiazole under acidic conditions, followed by cyclization to form the thiazolo[3,2-a][1,3]benzimidazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenated compounds like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrole derivatives: Compounds like 2-acetylpyrrole and 1-phenyl-1H-pyrrole-2-carbaldehyde share structural similarities.

    Thiazole derivatives: Compounds such as 2-aminothiazole and thiazolo[3,2-a]benzimidazole are structurally related.

Uniqueness

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of pyrrole, thiazole, and benzimidazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H13N3OS

Molekulargewicht

343.4 g/mol

IUPAC-Name

(2E)-2-[(1-phenylpyrrol-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H13N3OS/c24-19-18(25-20-21-16-10-4-5-11-17(16)23(19)20)13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-13H/b18-13+

InChI-Schlüssel

XDJMEYYASIYPFR-QGOAFFKASA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Kanonische SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.